molecular formula C8H15ClO B14479247 1-Chlorooct-1-en-3-ol CAS No. 67550-01-0

1-Chlorooct-1-en-3-ol

Cat. No.: B14479247
CAS No.: 67550-01-0
M. Wt: 162.66 g/mol
InChI Key: RFZKWATZFBAMKS-UHFFFAOYSA-N
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Description

1-Chlorooct-1-en-3-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of a chlorine atom attached to an octene chain with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorooct-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-1-en-3-ol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorooct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of 1-octen-3-one or 1-octen-3-al.

    Reduction: Formation of oct-1-en-3-ol.

    Substitution: Formation of various substituted octenes depending on the nucleophile used.

Scientific Research Applications

1-Chlorooct-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chlorooct-1-en-3-ol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Bromooct-1-en-3-ol: Similar structure but with a bromine atom instead of chlorine.

    1-Iodooct-1-en-3-ol: Similar structure but with an iodine atom instead of chlorine.

    Oct-1-en-3-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.

Uniqueness: 1-Chlorooct-1-en-3-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

67550-01-0

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chlorooct-1-en-3-ol

InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3

InChI Key

RFZKWATZFBAMKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCl)O

Origin of Product

United States

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